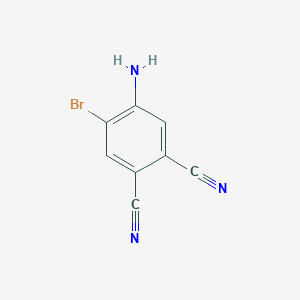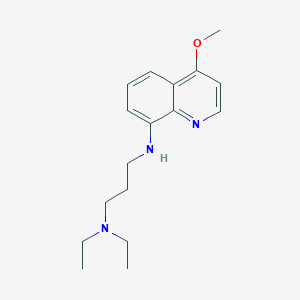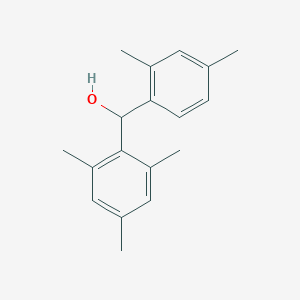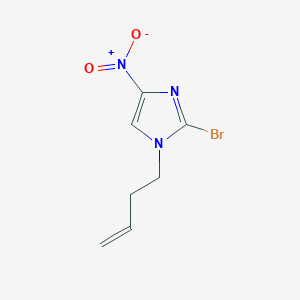
4-Amino-5-bromophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-bromophthalonitrile is an organic compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol It is a derivative of phthalonitrile, characterized by the presence of an amino group at the 4-position and a bromine atom at the 5-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromophthalonitrile typically involves the nucleophilic substitution of bromine in 4-bromo-5-nitrophthalonitrile with an amino group. This reaction is often carried out in the presence of bases such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-5-bromophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as aryloxy or benzotriazole groups.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and DMF as the solvent.
Cyclization Reactions: These reactions often require specific catalysts and elevated temperatures to facilitate the formation of heterocyclic structures.
Major Products:
Substituted Phthalonitriles: Products include various substituted phthalonitriles with different functional groups replacing the bromine atom.
Heterocyclic Compounds: Cyclization reactions can yield complex heterocyclic systems.
Applications De Recherche Scientifique
4-Amino-5-bromophthalonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-5-bromophthalonitrile involves its ability to undergo nucleophilic substitution and cyclization reactions, leading to the formation of various functionalized derivatives. These derivatives can interact with biological targets and pathways, exhibiting potential therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the substituents and the overall structure of the derivatives .
Comparaison Avec Des Composés Similaires
4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of 4-Amino-5-bromophthalonitrile.
4,5-Dichlorophthalonitrile: Another phthalonitrile derivative used in similar nucleophilic substitution reactions.
Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying properties and applications .
Propriétés
Formule moléculaire |
C8H4BrN3 |
|---|---|
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
4-amino-5-bromobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-5(3-10)6(4-11)2-8(7)12/h1-2H,12H2 |
Clé InChI |
SEZSSYMITKXDTB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1N)Br)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)











